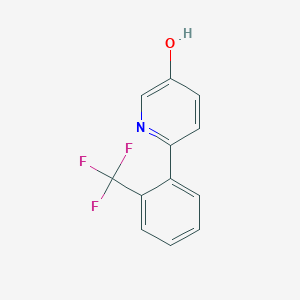
6-Amino-3-(2-trifluoromethylphenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-3-(2-trifluoromethylphenyl)picolinic acid (6-ATFPA) is an organic compound that has been used for a variety of scientific and medical applications. 6-ATFPA is a compound with a unique structure that has been found to be beneficial in a number of ways. It is an important component of many research studies and has been used in a variety of laboratory experiments.
科学的研究の応用
6-Amino-3-(2-trifluoromethylphenyl)picolinic acid, 95% has been used in a variety of scientific research applications. It has been used as a model compound to study the structure and reactivity of trifluoromethylphenols. It has also been used to study the reactivity of carboxylic acids and amines. Additionally, 6-Amino-3-(2-trifluoromethylphenyl)picolinic acid, 95% has been used to study the effects of fluorinated molecules on enzyme activity. It has also been used to study the effects of fluorinated molecules on protein folding.
作用機序
The mechanism of action of 6-Amino-3-(2-trifluoromethylphenyl)picolinic acid, 95% is not fully understood. However, it is believed that the trifluoromethylphenol moiety of 6-Amino-3-(2-trifluoromethylphenyl)picolinic acid, 95% is responsible for its biological activity. It is thought to interact with proteins and enzymes in the body, which can lead to changes in the biochemical and physiological processes. Additionally, the picolinic acid moiety of 6-Amino-3-(2-trifluoromethylphenyl)picolinic acid, 95% is believed to be involved in the binding of the compound to proteins and enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Amino-3-(2-trifluoromethylphenyl)picolinic acid, 95% are not fully understood. However, it has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the body. Additionally, 6-Amino-3-(2-trifluoromethylphenyl)picolinic acid, 95% has been found to have an inhibitory effect on the enzyme tyrosinase, which is involved in the production of melanin in the body. It has also been found to have an inhibitory effect on the enzyme lipase, which is involved in the breakdown of fats in the body.
実験室実験の利点と制限
The advantages of using 6-Amino-3-(2-trifluoromethylphenyl)picolinic acid, 95% in laboratory experiments are that it is relatively easy to synthesize, it is relatively stable, and it is relatively non-toxic. Additionally, it is relatively inexpensive and can be easily obtained from a variety of sources. The main limitation of using 6-Amino-3-(2-trifluoromethylphenyl)picolinic acid, 95% in laboratory experiments is that the mechanism of action is not fully understood. Therefore, it is difficult to accurately predict the effects of 6-Amino-3-(2-trifluoromethylphenyl)picolinic acid, 95% on biochemical and physiological processes.
将来の方向性
There are a number of potential future directions for 6-Amino-3-(2-trifluoromethylphenyl)picolinic acid, 95% research. These include further research into the mechanism of action of 6-Amino-3-(2-trifluoromethylphenyl)picolinic acid, 95%, research into the effects of 6-Amino-3-(2-trifluoromethylphenyl)picolinic acid, 95% on other enzymes and proteins, research into the therapeutic potential of 6-Amino-3-(2-trifluoromethylphenyl)picolinic acid, 95%, and research into the potential toxicological effects of 6-Amino-3-(2-trifluoromethylphenyl)picolinic acid, 95%. Additionally, further research into the synthesis of 6-Amino-3-(2-trifluoromethylphenyl)picolinic acid, 95% could lead to improved yields and cheaper production costs.
合成法
The synthesis of 6-Amino-3-(2-trifluoromethylphenyl)picolinic acid, 95% is typically done using a two-step process. The first step utilizes an acid-catalyzed reaction between 6-amino-3-trifluoromethylphenol and picolinic acid. This reaction produces 6-Amino-3-(2-trifluoromethylphenyl)picolinic acid, 95% and water. The second step involves a base-catalyzed reaction between 6-Amino-3-(2-trifluoromethylphenyl)picolinic acid, 95% and a second trifluoromethylphenol. This reaction produces an intermediate product which is then hydrolyzed to yield 6-Amino-3-(2-trifluoromethylphenyl)picolinic acid, 95% and water. The two-step synthesis process has been optimized for high yields and is a reliable method for producing 6-Amino-3-(2-trifluoromethylphenyl)picolinic acid, 95%.
特性
IUPAC Name |
6-amino-3-[2-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O2/c14-13(15,16)9-4-2-1-3-7(9)8-5-6-10(17)18-11(8)12(19)20/h1-6H,(H2,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKQJGACJOBTHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(N=C(C=C2)N)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














